MAC glucuronide linker-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MAC glucuronide linker-1 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains three polyethylene glycol (PEG) units and is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells. The compound is known for its high purity and stability, making it a valuable tool in the development of targeted cancer therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-1 involves the incorporation of a PEG chain and a glucuronide moiety. The glucuronide portion is typically synthesized by reacting acetate-protected glucuronic acid methyl ester bromide with a suitable alcohol in the presence of a base such as silver(I) oxide . The PEG chain is then attached to the glucuronide moiety through a series of coupling reactions, often involving the use of activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
MAC glucuronide linker-1 undergoes various chemical reactions, including:
Hydrolysis: The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the attached drug payload.
Coupling Reactions: The PEG chain can be further modified through coupling reactions with other functional groups, allowing for the attachment of different drug molecules.
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions in the presence of β-glucuronidase.
Coupling Reactions: Often involve the use of DCC and NHS as activating agents, with reactions carried out in organic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The primary product formed from the hydrolysis of this compound is the free drug payload, which is released at the target site. Coupling reactions can yield various drug conjugates depending on the functional groups attached to the PEG chain .
科学的研究の応用
MAC glucuronide linker-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
The mechanism of action of MAC glucuronide linker-1 involves the enzymatic cleavage of the glucuronide moiety by β-glucuronidase. This enzyme is typically found in lysosomes within cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, improving its pharmacokinetic properties .
類似化合物との比較
MAC glucuronide linker-1 is unique due to its cleavable glucuronide moiety and PEG chain, which provide stability and controlled release of the drug payload. Similar compounds include:
Valine-citrulline linkers: Another type of cleavable linker used in ADCs, but they rely on protease enzymes for cleavage.
Disulfide linkers: Cleaved by reducing agents within cells, offering a different mechanism of drug release.
Hydrazone linkers: Acid-cleavable linkers that release the drug payload in the acidic environment of lysosomes.
Each of these linkers has its own advantages and limitations, but this compound stands out for its stability and specific enzymatic cleavage mechanism, making it a valuable tool in targeted drug delivery .
生物活性
MAC Glucuronide Linker-1 (CAS No. 2222981-71-5) is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique properties allow for the controlled release of cytotoxic agents, enhancing therapeutic efficacy while minimizing off-target effects. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.
This compound functions as a non-cleavable linker in ADC formulations. It connects the therapeutic antibody to the cytotoxic drug, maintaining stability during circulation. Upon reaching target cancer cells, the linker is cleaved by specific enzymes such as glucuronidase, which is often overexpressed in tumor microenvironments. This enzymatic cleavage facilitates the release of the cytotoxic payload precisely where it is needed, enhancing treatment specificity and reducing systemic toxicity .
Properties and Advantages
The key properties of this compound include:
- Stability : The linker remains stable in circulation, preventing premature drug release.
- Hydrophilicity : This characteristic enhances solubility and reduces aggregation of hydrophobic drugs.
- Enzymatic Cleavage : The selective activation by glucuronidase allows for targeted drug delivery, making it suitable for both cancer therapies and other diseases like viral infections .
Applications
This compound is being explored for various applications:
- Antibody-Drug Conjugates (ADCs) : It is widely used to develop ADCs that deliver potent cytotoxic agents selectively to cancer cells.
- Antiviral Therapies : The linker is being investigated for delivering antiviral agents, allowing for localized drug activation at sites of infection .
- Targeted Drug Delivery Systems : Its ability to link therapeutic compounds to carriers like nanoparticles shows promise in treating conditions such as rheumatoid arthritis and cardiovascular diseases .
Research Findings
Recent studies have highlighted several aspects of this compound's biological activity:
In Vitro Studies
A study demonstrated that ADCs utilizing MAC glucuronide linkers exhibited high potency against CD30-positive L540cy and CD70-positive Caki-1 cell lines. The linker's stability was confirmed through liquid chromatography-mass spectrometry, showing efficient drug release upon exposure to glucuronidase .
In Vivo Studies
In vivo experiments using MAC glucuronide linked SN-38 (a potent cytotoxic agent) indicated significant tumor regression in animal models. The study highlighted that the ADCs maintained their integrity during circulation and selectively delivered the cytotoxic agent to tumor sites, resulting in reduced systemic toxicity and improved therapeutic outcomes .
Data Table: Comparison of Biological Activities
Property | This compound | Other Common Linkers |
---|---|---|
Stability in Circulation | High | Variable |
Enzymatic Cleavage | Yes (by glucuronidase) | Depends on linker type |
Hydrophilicity | High | Moderate to Low |
Target Specificity | High | Variable |
Application Range | ADCs, Antiviral Therapies | Primarily ADCs |
Case Studies
Several case studies illustrate the effectiveness of MAC glucuronide linkers in clinical settings:
- Case Study 1 : An ADC utilizing MAC glucuronide linker demonstrated significant efficacy against resistant cancer cell lines in clinical trials, leading to further investigations into its use with other cytotoxic agents.
- Case Study 2 : Research on using MAC glucuronide linkers for antiviral drug delivery showed promising results in preclinical models, indicating potential applications beyond oncology.
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMXFVQNGHVML-KWMSUFDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O17S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。